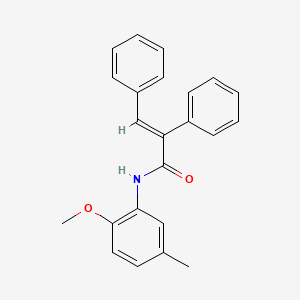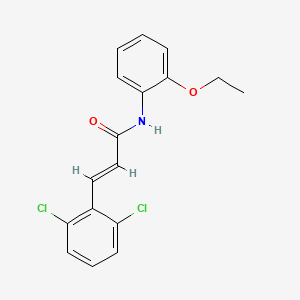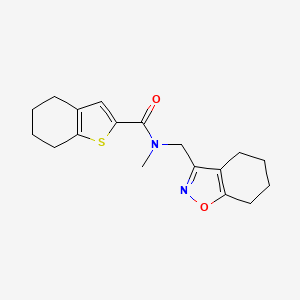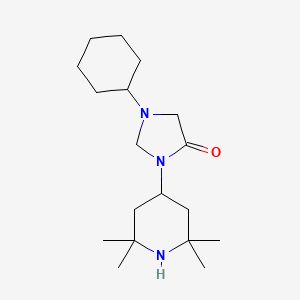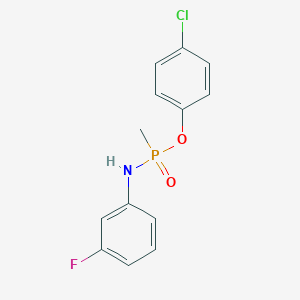
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPFMP and belongs to the class of organophosphates. CPFMP has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mecanismo De Acción
CPFMP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of nerve agents, which makes CPFMP a potential candidate for the development of nerve agent antidotes.
Biochemical and Physiological Effects:
CPFMP has been shown to have significant effects on the nervous system. It can cause symptoms such as muscle weakness, respiratory distress, and convulsions. CPFMP has also been shown to have effects on the cardiovascular system, causing changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFMP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CPFMP is also stable under a wide range of conditions, making it suitable for use in various experiments. However, CPFMP is highly toxic and requires careful handling to avoid exposure.
Direcciones Futuras
There are several future directions for research involving CPFMP. One potential area of research is the development of CPFMP-based nerve agent antidotes. Another potential area of research is the use of CPFMP in the development of drugs for the treatment of neurodegenerative diseases. Additionally, CPFMP could be used as a tool for studying the nervous system and its functions.
In conclusion, CPFMP is a chemical compound that has significant potential for use in scientific research. It has been synthesized using various methods and has been studied for its potential applications in the development of pesticides, nerve agent antidotes, and drugs for the treatment of neurodegenerative diseases. While CPFMP has several advantages for use in lab experiments, it is highly toxic and requires careful handling. There are several future directions for research involving CPFMP, and further studies could lead to significant advancements in various fields of science.
Métodos De Síntesis
CPFMP can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 3-fluoroaniline in the presence of triethylamine and then reacting the resulting product with dimethyl phosphonoacetate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
CPFMP has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organophosphates that have potential applications as pesticides and nerve agents. CPFMP has also been studied for its potential use in the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFNO2P/c1-19(17,16-12-4-2-3-11(15)9-12)18-13-7-5-10(14)6-8-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQZZIULHKNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenoxy)(methyl)phosphoryl]-3-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)
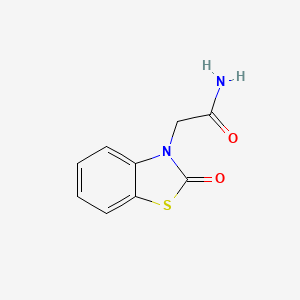

![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
